molecular formula C8H7Cl2NO4S B1302813 1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene CAS No. 849035-79-6

1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene

Cat. No.: B1302813
CAS No.: 849035-79-6
M. Wt: 284.12 g/mol
InChI Key: PNBUHMQSSOVURL-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene is an organic compound with the molecular formula C8H8Cl2O2S. It is a derivative of benzene, characterized by the presence of two chlorine atoms, a methyl group, a methylsulfonyl group, and a nitro group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene typically involves multiple steps. One common method includes the nitration of 1,2-dichloro-4-methyl-5-(methylsulfonyl)benzene. The nitration process involves the introduction of a nitro group (NO2) into the benzene ring using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents. The reaction is usually carried out under controlled temperature conditions to ensure the selective nitration of the desired position on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of 1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-aminobenzene.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene depends on its specific application. In biological systems, the compound may interact with cellular targets, such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular macromolecules, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.

    1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-aminobenzene: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.

    1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-hydroxybenzene: Contains a hydroxyl group, which can participate in hydrogen bonding and other interactions.

Uniqueness

1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene is unique due to the presence of both electron-withdrawing (nitro and chlorine) and electron-donating (methyl) groups on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

1,2-dichloro-4-methyl-5-methylsulfonyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO4S/c1-4-6(16(2,14)15)3-5(9)7(10)8(4)11(12)13/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBUHMQSSOVURL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1S(=O)(=O)C)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375528
Record name 1,2-Dichloro-5-(methanesulfonyl)-4-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849035-79-6
Record name 1,2-Dichloro-5-(methanesulfonyl)-4-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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